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Compound of Interest

Compound Name: Sniper(ER)-87

Cat. No.: B12423558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target, mechanism of

action, and experimental validation of Sniper(ER)-87, a novel protein degrader. The

information is compiled from seminal research publications and is intended to provide a

detailed resource for researchers in oncology, drug discovery, and molecular biology.

Core Concept: Targeted Protein Degradation
Sniper(ER)-87 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class

of molecules designed to hijack the cell's natural protein disposal system to eliminate specific

pathogenic proteins. This technology offers a distinct advantage over traditional inhibitors by

removing the entire target protein, thereby abrogating both its enzymatic and scaffolding

functions.

Cellular Target: Estrogen Receptor α (ERα)
The primary cellular target of Sniper(ER)-87 is the Estrogen Receptor α (ERα).[1][2][3][4][5]

ERα is a key driver in the majority of breast cancers, known as ER-positive breast cancer. In

these cancers, ERα, upon binding to estrogen, promotes the transcription of genes that lead to

tumor growth and proliferation. By targeting ERα for degradation, Sniper(ER)-87 effectively

removes this critical oncogenic driver.
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Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
Sniper(ER)-87 is a chimeric molecule, meticulously designed to simultaneously bind to both

ERα and an E3 ubiquitin ligase. It is composed of three key components:

An ERα Ligand: 4-hydroxytamoxifen, a well-characterized selective estrogen receptor

modulator (SERM), serves as the "warhead" that specifically recognizes and binds to ERα.

An IAP Ligand: A derivative of LCL161, an antagonist of the Inhibitor of Apoptosis Protein

(IAP) family of E3 ubiquitin ligases.

A Linker: A polyethylene glycol (PEG) linker connects the ERα ligand and the IAP ligand,

providing the necessary flexibility for the formation of a stable ternary complex.

The mechanism of action unfolds as follows:

Ternary Complex Formation: Sniper(ER)-87 facilitates the formation of a ternary complex,

bringing ERα into close proximity with an IAP E3 ubiquitin ligase.

Preferential XIAP Recruitment: Mechanistic studies have revealed that Sniper(ER)-87
preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, as opposed to

another prominent IAP member, cellular IAP1 (cIAP1).

Ubiquitination: Once the ternary complex is formed, XIAP, acting as the E3 ligase, catalyzes

the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine

residues on the surface of ERα.

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for

degradation by the 26S proteasome, the cell's primary machinery for protein degradation.

This results in the complete elimination of the ERα protein.

This targeted degradation of ERα effectively shuts down the estrogen-driven signaling

pathways that fuel the growth of ER-positive breast cancer cells.

Quantitative Data Summary
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The following table summarizes the key quantitative data demonstrating the potency and

efficacy of Sniper(ER)-87.

Parameter Value Cell Line(s) Description Reference(s)

DC50 (ERα

Degradation)
3 nM MCF-7

The

concentration of

Sniper(ER)-87

required to

degrade 50% of

ERα protein.

IC50 (ERα

Degradation)
0.097 µM Not Specified

The

concentration of

Sniper(ER)-87

that inhibits 50%

of ERα protein

levels.

IC50 (Cell

Growth)
15.6 nM MCF-7

The

concentration of

Sniper(ER)-87

that inhibits the

growth of MCF-7

breast cancer

cells by 50%.

IC50 (Cell

Growth)
9.6 nM T47D

The

concentration of

Sniper(ER)-87

that inhibits the

growth of T47D

breast cancer

cells by 50%.

Experimental Protocols
Detailed methodologies for the key experiments that elucidated the cellular target and

mechanism of action of Sniper(ER)-87 are provided below. These protocols are based on the
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experimental procedures described in the primary literature.

Cell Culture
Cell Lines: Human breast carcinoma MCF-7 and T47D cells are maintained in RPMI 1640

medium supplemented with 10% fetal bovine serum (FBS) and 100 μg/ml kanamycin.

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for ERα Degradation
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of Sniper(ER)-87 or vehicle control (DMSO) for

the desired time points.

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a

suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system and visualize using a chemiluminescence imager. Use an antibody against a

housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Co-immunoprecipitation for IAP Recruitment
Cell Treatment: Treat cells with Sniper(ER)-87 or a vehicle control, often in the presence of a

proteasome inhibitor like MG132 to allow the accumulation of ubiquitinated proteins and their

associated complexes.

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton

X-100) to preserve protein-protein interactions.

Immunoprecipitation:

Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

Incubate the pre-cleared lysates with an antibody against ERα overnight at 4°C with gentle

rotation.

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an

additional 2-4 hours to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them several times with the lysis

buffer to remove non-specifically bound proteins.

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in

SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies

against XIAP and cIAP1 to determine which IAP is recruited to ERα.

In Vivo Tumor Xenograft Studies
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
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Tumor Implantation: Orthotopically implant ERα-positive breast cancer cells (e.g., MCF-7)

into the mammary fat pad of the mice.

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the

mice into treatment and control groups. Administer Sniper(ER)-87 (e.g., intraperitoneally) or

a vehicle control at a specified dose and schedule.

Tumor Monitoring: Measure the tumor volume periodically using calipers.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

Analyze the tumor tissue for ERα levels by Western blotting or immunohistochemistry to

confirm target degradation in vivo.
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Caption: Mechanism of Sniper(ER)-87 induced degradation of ERα.

Experimental Workflow for Target Validation
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Caption: Experimental workflow for validating Sniper(ER)-87.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10108347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108347/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00402
https://pmc.ncbi.nlm.nih.gov/articles/PMC7650257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7650257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7650257/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01817
https://pubs.acs.org/doi/10.1021/acschembio.4c00812
https://www.benchchem.com/product/b12423558#what-is-the-cellular-target-of-sniper-er-87
https://www.benchchem.com/product/b12423558#what-is-the-cellular-target-of-sniper-er-87
https://www.benchchem.com/product/b12423558#what-is-the-cellular-target-of-sniper-er-87
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12423558?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

